Azido-PEG3-aminoacetic acid-NHS ester is a specialized chemical compound utilized primarily in bioconjugation and click chemistry applications. This compound features an azide functional group, a polyethylene glycol (PEG) spacer, an aminoacetic acid moiety, and a N-hydroxysuccinimide (NHS) ester. The presence of the azide group allows for efficient coupling reactions, while the NHS ester facilitates the modification of primary amines in various biomolecules, enhancing its utility in biochemical research and therapeutic applications.
Source: The compound is commercially available from various suppliers, including AxisPharm and CD Bioparticles, with a molecular formula of C14H23N5O7 and a molecular weight of approximately 373.4 g/mol .
Classification: Azido-PEG3-aminoacetic acid-NHS ester falls under the category of bioconjugation reagents and is classified as a reactive linker due to its ability to form stable covalent bonds with biomolecules.
The synthesis of Azido-PEG3-aminoacetic acid-NHS ester generally involves several steps:
The synthesis requires careful control of reaction conditions, including pH and temperature, to ensure high yields and purity. For instance, the NHS ester formation is typically conducted in slightly alkaline conditions (pH 7-9) to optimize the reaction with primary amines .
Azido-PEG3-aminoacetic acid-NHS ester consists of:
Azido-PEG3-aminoacetic acid-NHS ester participates in several key reactions:
The efficiency of these reactions can be influenced by factors such as pH, temperature, and concentration of reactants. For optimal results, reactions are typically performed in buffers that do not contain competing amines (e.g., phosphate or carbonate buffers) to minimize side reactions .
The mechanism by which Azido-PEG3-aminoacetic acid-NHS ester functions involves two main pathways:
Azido-PEG3-aminoacetic acid-NHS ester has diverse applications in scientific research:
Azido-PEG3-aminoacetic acid-NHS ester (CAS 2170240-91-0) is a heterobifunctional crosslinker integrating three modular components: an aliphatic terminal azide (─N₃), a pentafluorophenyl (NHS) ester, and a triethylene glycol (PEG3) spacer. The molecular formula (C₁₄H₂₃N₅O₇) and weight (373.4 g/mol) reflect its compact yet versatile architecture [1] [6]. The azide group enables bioorthogonal "click" reactions with alkynes (e.g., DBCO, BCN) via strain-promoted or copper-catalyzed cycloadditions, forming stable triazole linkages. Conversely, the NHS ester reacts efficiently with primary amines (─NH₂) on biomolecules like proteins or oligonucleotides, forming stable amide bonds [1] [8]. The PEG3 spacer (─OCH₂CH₂O─)₃ bridges these functional groups, imparting hydrophilicity and conformational flexibility. This spacer significantly enhances aqueous solubility compared to non-PEGylated analogs, facilitating reactions in physiological buffers [1] [6]. The aminoacetic acid (glycine) moiety adjacent to the NHS ester fine-tunes the linker’s steric and electronic properties, optimizing reaction kinetics [8].
Table 1: Molecular Specifications of Azido-PEG3-aminoacetic acid-NHS Ester
Property | Specification |
---|---|
CAS Number | 2170240-91-0 |
Molecular Formula | C₁₄H₂₃N₅O₇ |
Molecular Weight | 373.4 g/mol |
Purity | ≥95%–98% |
Functional Groups | Azide (─N₃), NHS ester |
Solubility | Water, DMSO, DMF |
Storage Conditions | -20°C, desiccated |
Primary Applications | PROTACs, antibody-drug conjugates (ADCs), biomolecule conjugation |
The evolution of Azido-PEG3-aminoacetic acid-NHS ester stems from three key advancements in bioconjugation chemistry. First-generation PEG linkers (1990s–2000s) were predominantly homobifunctional (e.g., NHS-PEGₙ-NHS), which often led to uncontrolled polymerization due to simultaneous reactions of both termini [2] [5]. To address this, heterobifunctional PEG linkers emerged (2010s), featuring orthogonal reactive groups like azides and NHS esters. The PEG3 variant represented a strategic optimization: its shorter chain balanced steric effects with efficient conjugation, unlike longer PEG chains (e.g., PEG₆) that could impede binding interactions in sensitive applications like PROTAC design [5] [6]. Concurrently, the rise of click chemistry (mid-2000s) validated azides as bioorthogonal handles, enabling reactions in living systems without disrupting native biochemistry [6] [8]. The integration of aminoacetic acid further refined linker design by distancing the NHS ester’s reactive carbonyl from the PEG chain’s ether oxygens, minimizing side reactions [8]. Commercial availability since the late 2010s (e.g., CAS registration: 2170240-91-0) cemented its role in ADC and PROTAC development, where controlled, two-step conjugations are essential [1] [6].
Table 2: Evolution of Key PEG-Based Azide-NHS Linkers
Linker | PEG Length | Reactive Groups | Advantages/Limitations |
---|---|---|---|
Azido-PEG₃-aminoacetic-NHS | 3 units | Azide + NHS | Optimal solubility/sterics balance; ideal for ADCs/PROTACs |
Azido-PEG₆-NHS | 6 units | Azide + NHS | Enhanced solubility; potential steric interference in dense targets |
Azido-PEG₃-PFP | 3 units | Azide + PFP ester | Faster amine reaction; higher cost |
Azidobutyric-NHS (non-PEG) | None | Azide + NHS | Compact but poor solubility in aqueous media |
Solubility Enhancement: The PEG3 spacer dramatically increases aqueous solubility, allowing direct use in biological buffers without organic co-solvents. This contrasts sharply with non-PEGylated analogs like azidobutyric acid NHS ester (solubility limited to DMF/DMSO) [1] [4]. The ethylene oxide units form hydrogen bonds with water, facilitating reactions with hydrophilic biomolecules like peptides or antibodies [1] [6].
Steric Optimization: The 12-atom PEG3 chain (molecular weight increment: 150 g/mol) provides an optimal 16–18 Å spacing between conjugated moieties. This distance minimizes steric clashes during binding events—critical for PROTACs, where ternary complex formation between the target protein and E3 ligase demands precise spatial positioning [6] [8]. Shorter linkers (e.g., C₄ alkyl chains) risk suboptimal protein degradation efficiency, while longer PEGs (e.g., PEG₆) reduce cell permeability [5] [6].
Orthogonal Reactivity: This linker enables sequential, two-step bioconjugation. The NHS ester first reacts with amines (e.g., lysine residues on antibodies) under mild conditions (pH 7–9, 4–25°C). The azide remains inert during this step but subsequently engages in copper-free click chemistry with strained alkynes (e.g., DBCO-modified toxins or imaging agents). This orthogonality prevents cross-reactivity, ensuring high conjugation yields (>90% with purity ≥95%) [1] [6] [8].
Table 3: Comparison of Azido-NHS Reagents for Biomolecule Conjugation
Reagent | Solubility Profile | Reaction Rate with Amines | Applications |
---|---|---|---|
Azido-PEG3-aminoacetic-NHS | High in water/PBS | Moderate | ADC synthesis, live-cell probes |
Azidobutyric acid NHS ester | DMF/DMSO only | High | Small-molecule modifications |
Azido-PEG6-NHS ester | High in water/PBS | Moderate | Surface coating, DNA functionalization |
Azido-PEG3-PFP ester | Moderate in acetonitrile/DMSO | Very High | Rapid peptide labeling |
The synergy of these advantages underpins the linker’s utility in cutting-edge therapeutic platforms. For instance, in PROTACs, the PEG3 spacer’s flexibility allows degraders like CRBN or VHL ligands to recruit target proteins effectively, while its hydrophilicity counters the logP increase caused by hydrophobic warheads [6]. Similarly, in antibody-drug conjugates (ADCs), the linker’s stability (non-cleavable design) and solubility ensure uniform drug-loading and reduced aggregation [8].
Appendix: Compound Names in Article
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7